N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide
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Overview
Description
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a cyclopentyl group and a hexahydrocyclopenta[c]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as copper-modified molecular sieves, can facilitate the arylation of pyrroles with iodo- or bromoarenes . This method is efficient and allows for the reuse of catalysts, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrole: A simpler pyrrole derivative with a methyl group.
N-ethylcarboxylate pyrrole: Contains an ethylcarboxylate group instead of a cyclopentyl group.
Pyrrole-2-carboxaldehyde: A pyrrole derivative with a carboxaldehyde group.
Uniqueness
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is unique due to its cyclopentyl and hexahydrocyclopenta[c]pyrrole ring system, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(14-12-6-1-2-7-12)15-8-10-4-3-5-11(10)9-15/h10-12H,1-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFVEQFBGDWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3CCCC3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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